2,5-Dimethylbenzyl azide
Overview
Description
2,5-Dimethylbenzyl azide is an organic compound with the molecular formula C9H11N3. It is a derivative of benzyl azide, where the benzyl group is substituted with two methyl groups at the 2nd and 5th positions .
Synthesis Analysis
The synthesis of 2,5-Dimethylbenzyl azide can be achieved through several methods. One common method is the nucleophilic substitution reaction of alkyl halides or tosylates with alkali azides, which results in alkyl azides . Another method involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], which enables a direct synthesis of organic azides from secondary benzylic alcohols .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylbenzyl azide is characterized by a benzyl group substituted with two methyl groups and an azide group. The azide group consists of three nitrogen atoms in a row, carrying a net charge of -1 .Chemical Reactions Analysis
Azides, including 2,5-Dimethylbenzyl azide, can act as nucleophiles in S_N2 reactions, displacing primary and secondary alkyl halides and sulfonates . They can also undergo acid-catalyzed intramolecular rearrangement, serving as a potent synthetic route to amines .Scientific Research Applications
- Products : These reactions yield five- and six-membered organometallic heterocycles and their fused analogs .
- High Reactivity : Among various cyclooctyne systems, the DBCO (dibenzocyclooctyne) series, including 2,5-dimethylbenzyl azide, exhibits excellent reaction activity .
Heterocycle Synthesis
Click Chemistry
Analytical Chemistry
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylbenzyl azide is the formation of carbon-nitrogen bonds in nucleophilic substitution reactions . The azide ion, which is the conjugate base of hydrazoic acid, is an extremely good nucleophile . It is more nucleophilic than any amine, making it highly efficient in forming C-N bonds .
Mode of Action
2,5-Dimethylbenzyl azide interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This interaction results in the formation of new C-N bonds, which are crucial for various biochemical processes .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dimethylbenzyl azide primarily involve the formation of C-N bonds. The azide ion serves as a “masked” amine . When treated with a reducing agent, organic azides can be reduced to primary amines, liberating nitrogen in the process . This makes for a very useful route to primary amines from alkyl halides .
Pharmacokinetics
The pharmacokinetics of 2,5-Dimethylbenzyl azide, like other chemical compounds, involves absorption, distribution, metabolism, and elimination (ADME) . The compound’s bioavailability is influenced by these processes.
Result of Action
The result of the action of 2,5-Dimethylbenzyl azide is the formation of new C-N bonds through nucleophilic substitution reactions . This leads to the production of alkyl azides and, upon reduction, primary amines . These products play crucial roles in various biochemical processes.
Future Directions
The use of azides, including 2,5-Dimethylbenzyl azide, in organic synthesis continues to be an area of active research. For instance, the intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated as a potent alternative to intermolecular direct electrophilic routes . This opens up new possibilities for the synthesis of amines, including those that are difficult to access and valuable heterocyclic amines.
properties
IUPAC Name |
2-(azidomethyl)-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRLULGOIIXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzyl azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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